Dnqx

Beschreibung

Eigenschaften

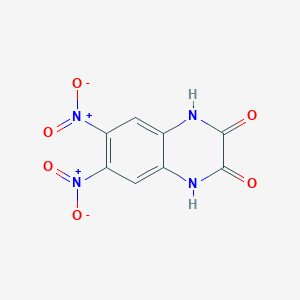

IUPAC Name |

6,7-dinitro-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N4O6/c13-7-8(14)10-4-2-6(12(17)18)5(11(15)16)1-3(4)9-7/h1-2H,(H,9,13)(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVIMCIPOAXUDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178476 | |

| Record name | 6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2379-57-9 | |

| Record name | DNQX | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2379-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FG 9041 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002379579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FG-9041 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03759 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FG-9041 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62T278S1MX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of DNQX: A Technical Guide for Researchers

An In-depth Examination of 6,7-dinitroquinoxaline-2,3-dione (DNQX) as a Competitive Antagonist of Ionotropic Glutamate Receptors

Introduction

6,7-dinitroquinoxaline-2,3-dione, commonly known as DNQX, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate receptors.[1][2] Due to its specificity for non-NMDA receptors, DNQX has become an indispensable pharmacological tool in neuroscience research for dissecting the components of excitatory synaptic transmission and for investigating the physiological and pathological roles of AMPA and kainate receptors. This technical guide provides a comprehensive overview of the mechanism of action of DNQX, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and signaling pathways.

Core Mechanism of Action: Competitive Antagonism

The primary mechanism of action of DNQX is its competitive antagonism at the glutamate binding site of AMPA and kainate receptors.[1][2] As a competitive antagonist, DNQX binds to the same site as the endogenous agonist, glutamate, but does not activate the receptor. By occupying the binding site, DNQX prevents glutamate from binding and subsequently inhibits the conformational changes required for ion channel opening. This results in a reduction of the excitatory postsynaptic current (EPSC) mediated by these receptors.[3]

The competitive nature of DNQX's antagonism can be demonstrated through Schild analysis, where the presence of DNQX causes a parallel rightward shift in the agonist dose-response curve without a change in the maximal response. This indicates that the antagonism can be overcome by increasing the concentration of the agonist.

Signaling Pathway of Competitive Antagonism

The following diagram illustrates the competitive binding of DNQX at the glutamate receptor, preventing channel activation.

Quantitative Analysis of DNQX Activity

The potency and selectivity of DNQX have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are key parameters that describe the affinity of DNQX for its target receptors.

| Receptor Subtype | Parameter | Value (µM) | Reference |

| AMPA Receptor | IC50 | 0.5 | |

| Kainate Receptor | IC50 | 2 | |

| NMDA Receptor (Glycine Site) | IC50 | 40 |

Modulation by Transmembrane AMPA Receptor Regulatory Proteins (TARPs)

A critical aspect of DNQX's mechanism of action is its interaction with transmembrane AMPA receptor regulatory proteins (TARPs). TARPs are auxiliary subunits of AMPA receptors that modulate their trafficking, gating, and pharmacology. In the presence of certain TARPs, such as γ-2, DNQX's function can switch from a pure antagonist to a partial agonist. This means that in TARP-associated AMPA receptors, DNQX can induce a small inward current, rather than complete inhibition. This phenomenon is crucial for interpreting experimental results in neuronal systems where TARPs are endogenously expressed.

Signaling Pathway of DNQX with TARP Modulation

The following diagram illustrates how TARPs can alter the effect of DNQX on AMPA receptors.

References

DNQX: An In-depth Technical Guide to a Potent AMPA/Kainate Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6,7-dinitroquinoxaline-2,3-dione (DNQX), a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This document details the chemical properties, mechanism of action, and key quantitative data of DNQX, offering insights into its application in neuroscience research. Detailed experimental protocols for its use in electrophysiology, radioligand binding assays, and in vivo microdialysis are provided to facilitate its effective implementation in the laboratory. Furthermore, this guide illustrates the signaling pathways of AMPA and kainate receptors and the workflow of crucial experiments using detailed diagrams, providing a clear visual representation of the molecular interactions and experimental designs.

Introduction

DNQX is a quinoxalinedione derivative that has become an indispensable tool in the field of neuroscience for its ability to selectively block the activity of AMPA and kainate receptors, two major subtypes of ionotropic glutamate receptors.[1][2][3] These receptors mediate the vast majority of fast excitatory synaptic transmission in the central nervous system (CNS).[4] The ability of DNQX to competitively inhibit these receptors allows researchers to dissect the roles of AMPA and kainate receptor-mediated signaling in various physiological and pathological processes, including synaptic plasticity, learning and memory, and neurodegenerative diseases.

Chemical and Physical Properties

DNQX is a yellow crystalline solid with the following properties:

| Property | Value |

| Chemical Name | 6,7-dinitroquinoxaline-2,3-dione |

| Synonyms | FG 9041 |

| Molecular Formula | C₈H₄N₄O₆ |

| Molecular Weight | 252.14 g/mol |

| CAS Number | 2379-57-9 |

| Solubility | Soluble in DMSO (to 100 mM) and water (water-soluble disodium salt is available) |

| Storage | Store at room temperature |

Mechanism of Action

DNQX functions as a competitive antagonist at the glutamate binding site of both AMPA and kainate receptors.[1] By binding to the receptor, DNQX prevents the endogenous ligand, glutamate, from activating the channel, thereby inhibiting the influx of sodium and calcium ions that would typically lead to neuronal depolarization. While primarily an antagonist, some studies suggest that in the presence of transmembrane AMPA receptor regulatory proteins (TARPs), DNQX may act as a partial agonist at AMPA receptors.

Quantitative Data

The potency and selectivity of DNQX are critical parameters for its experimental use. The following table summarizes key quantitative data for DNQX.

| Receptor Subtype | Parameter | Value (µM) | Reference |

| AMPA Receptor | IC₅₀ | 0.5 | |

| Kainate Receptor | IC₅₀ | 2 | |

| NMDA Receptor | IC₅₀ | 40 |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.

Signaling Pathways

DNQX exerts its effects by blocking the canonical ionotropic signaling of AMPA and kainate receptors, as well as their more recently discovered metabotropic functions.

AMPA Receptor Signaling

AMPA receptors are critical for fast excitatory neurotransmission and play a key role in synaptic plasticity. Their activation leads to the influx of Na+ and, for certain subunit compositions, Ca2+, resulting in depolarization of the postsynaptic membrane. Downstream signaling cascades, such as the activation of CaMKII and PKA, are crucial for processes like Long-Term Potentiation (LTP).

Kainate Receptor Signaling

Kainate receptors have a more modulatory role in synaptic transmission. In addition to their ionotropic function, they can also signal through G-protein coupled pathways, influencing neurotransmitter release and neuronal excitability. This metabotropic signaling can involve the activation of phospholipase C (PLC) and protein kinase C (PKC).

Experimental Protocols

DNQX is a versatile tool used in a variety of experimental paradigms. Below are detailed protocols for its application in key neuroscience techniques.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the use of DNQX to isolate NMDA receptor-mediated currents by blocking AMPA and kainate receptor-mediated excitatory postsynaptic currents (EPSCs).

Objective: To pharmacologically isolate and record NMDA receptor-mediated synaptic currents.

Materials:

-

Brain slice preparation (e.g., hippocampus)

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution

-

Patch pipettes (3-5 MΩ)

-

Electrophysiology rig with amplifier, micromanipulator, and data acquisition system

-

DNQX stock solution (e.g., 20 mM in DMSO)

-

Picrotoxin (GABA-A receptor antagonist)

-

D-AP5 (NMDA receptor antagonist)

Procedure:

-

Prepare acute brain slices and allow them to recover in oxygenated aCSF for at least 1 hour.

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF containing picrotoxin (e.g., 50 µM) to block inhibitory currents.

-

Establish a whole-cell patch-clamp recording from a neuron of interest in voltage-clamp mode. Hold the neuron at a negative potential (e.g., -70 mV) to record inward currents.

-

Record baseline synaptic activity by electrically stimulating afferent fibers. The recorded currents will be a composite of AMPA/kainate and NMDA receptor-mediated EPSCs.

-

Bath-apply DNQX at a final concentration of 10-20 µM to the aCSF.

-

After a few minutes of perfusion with DNQX, the fast component of the EPSC, mediated by AMPA/kainate receptors, should be completely blocked.

-

To confirm the remaining slow current is mediated by NMDA receptors, change the holding potential to a positive value (e.g., +40 mV) to relieve the magnesium block of NMDA receptors. The outward current should be enhanced.

-

As a final control, co-apply the NMDA receptor antagonist D-AP5 (e.g., 50 µM) with DNQX. All synaptic currents should now be abolished.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of DNQX for AMPA receptors using [³H]-AMPA.

Objective: To determine the binding affinity of DNQX for AMPA receptors.

Materials:

-

Membrane preparation from a brain region rich in AMPA receptors (e.g., cortex or hippocampus) or cells expressing recombinant AMPA receptors.

-

[³H]-AMPA (radioligand)

-

DNQX (unlabeled competitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Prepare serial dilutions of DNQX in the assay buffer.

-

In a series of tubes, add a fixed concentration of [³H]-AMPA (typically at its Kd value), the membrane preparation, and varying concentrations of DNQX.

-

Include tubes for total binding (only [³H]-AMPA and membranes) and non-specific binding ( [³H]-AMPA, membranes, and a saturating concentration of a known AMPA receptor agonist like L-glutamate).

-

Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of DNQX by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of DNQX and fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

This protocol describes the use of reverse microdialysis to locally administer DNQX into a specific brain region and measure its effect on extracellular glutamate levels.

Objective: To investigate the role of AMPA/kainate receptors in regulating basal extracellular glutamate concentrations in a specific brain region.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

HPLC system with fluorescence or mass spectrometry detection for glutamate analysis

-

Artificial cerebrospinal fluid (aCSF) for perfusion

-

DNQX solution in aCSF

-

Anesthetized or freely moving animal

Procedure:

-

Implant a microdialysis guide cannula into the target brain region of the animal using stereotaxic surgery and allow for recovery.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples in a fraction collector.

-

Switch the perfusion solution to aCSF containing DNQX at the desired concentration. This is known as reverse dialysis.

-

Continue to collect dialysate samples to measure the effect of DNQX on extracellular glutamate levels.

-

Analyze the glutamate concentration in the dialysate samples using HPLC.

-

At the end of the experiment, perfuse with a high potassium aCSF solution to evoke neurotransmitter release and confirm probe viability.

-

Histologically verify the placement of the microdialysis probe.

Induction of Long-Term Potentiation (LTP) with DNQX as a Control

This protocol details how to induce LTP in hippocampal slices and use DNQX to confirm the involvement of AMPA/kainate receptors.

Objective: To demonstrate that the induction of Schaffer collateral-CA1 LTP is dependent on AMPA/kainate receptor activation.

Materials:

-

Hippocampal slice preparation

-

aCSF

-

Bipolar stimulating electrode

-

Recording electrode (for field EPSPs)

-

Electrophysiology rig

-

DNQX stock solution

Procedure:

-

Prepare hippocampal slices and allow for recovery.

-

Place a slice in the recording chamber and position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

-

Obtain a stable baseline of field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one 1-second train of 100 Hz).

-

Continue recording at the baseline frequency to observe the potentiation of the fEPSP slope.

-

In a separate set of slices, after obtaining a stable baseline, perfuse the slice with aCSF containing DNQX (10-20 µM) for at least 20 minutes.

-

Apply the same HFS protocol in the presence of DNQX.

-

Wash out the DNQX and continue to record. The HFS should fail to induce LTP in the presence of DNQX, demonstrating the requirement of AMPA/kainate receptor activation.

Induction of Long-Term Depression (LTD) with DNQX as a Control

This protocol describes how to induce LTD in the cerebellum and use DNQX to confirm the role of AMPA/kainate receptors.

Objective: To demonstrate that cerebellar LTD at the parallel fiber to Purkinje cell synapse requires AMPA/kainate receptor activation.

Materials:

-

Cerebellar slice preparation

-

aCSF

-

Stimulating electrodes for parallel fibers (PF) and climbing fibers (CF)

-

Whole-cell patch-clamp setup for recording from Purkinje cells

-

DNQX stock solution

Procedure:

-

Prepare sagittal cerebellar slices and allow for recovery.

-

Establish a whole-cell recording from a Purkinje cell and record baseline EPSCs evoked by PF stimulation.

-

Induce LTD by pairing PF stimulation with depolarization of the Purkinje cell (to mimic CF input) or by directly co-stimulating PFs and CFs (e.g., 1 Hz for 5 minutes).

-

Continue to record PF-evoked EPSCs to observe the depression of the synaptic response.

-

In a separate group of slices, after establishing a baseline, apply DNQX (10-20 µM) to the bath.

-

Apply the LTD induction protocol in the presence of DNQX.

-

Wash out DNQX and continue recording. The LTD induction protocol should fail to produce a lasting depression of the PF-EPSC, indicating that AMPA/kainate receptor activation is necessary for this form of synaptic plasticity.

References

Investigating Neuronal Circuits with DNQX: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 6,7-dinitroquinoxaline-2,3-dione (DNQX), a pivotal pharmacological tool for the investigation of neuronal circuits. We will explore its mechanism of action, detail its application in key experimental protocols, and present quantitative data to inform experimental design.

Core Concepts: Understanding DNQX

DNQX is a potent, selective, and competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two subtypes of ionotropic glutamate receptors that mediate the vast majority of fast excitatory synaptic transmission in the central nervous system.[1][2] By blocking these receptors, DNQX allows researchers to dissect the components of glutamatergic signaling, isolate specific receptor-mediated currents, and probe the functional roles of AMPA and kainate receptors in complex neuronal circuits.

Mechanism of Action

Glutamate, the primary excitatory neurotransmitter, activates several receptor subtypes at the postsynaptic membrane. DNQX specifically competes with glutamate for the binding site on AMPA and kainate receptors, thereby preventing the ion channels from opening and inhibiting the influx of sodium ions that leads to neuronal depolarization.[3] This selective antagonism is crucial for parsing the contributions of different glutamate receptors to a given synaptic response. For instance, the application of DNQX is a standard method for isolating the slower, magnesium-dependent currents mediated by N-methyl-D-aspartate (NMDA) receptors.[4][5]

While primarily an antagonist, it's noteworthy that under certain conditions, such as in the presence of transmembrane AMPA receptor regulatory proteins (TARPs), DNQX can exhibit partial agonist activity. Additionally, at higher concentrations, it may exert some antagonistic effects at the glycine co-agonist site of the NMDA receptor.

Quantitative Data: Efficacy and Concentration

The effective concentration of DNQX varies depending on the specific receptor subtype, tissue preparation, and experimental goals. The following tables summarize key quantitative parameters for its use.

| Parameter | Receptor | Value | Species/Tissue | Reference |

| IC₅₀ | AMPA | 0.5 µM | Not Specified | |

| Kainate | 2.0 µM | Not Specified | ||

| NMDA | 40.0 µM | Not Specified | ||

| Half-Maximal Effect | Non-NMDA | ~2.5 µM | Rat Piriform Cortex Slices |

Table 1: Inhibitory Concentrations (IC₅₀) and Half-Maximal Effects of DNQX.

| Application | Effective Concentration | Experimental Model | Notes | Reference |

| Blockade of EPSCs | 10 µM | Mouse Prelimbic Cortex Slices | Completely blocks spontaneous and evoked Excitatory Post-Synaptic Currents (EPSCs). 1 µM is also effective. | |

| Isolation of NMDA Currents | 10 - 20 µM | Rat Retinal Ganglion Cells, Piriform Cortex Slices | Used to block the non-NMDA component of the synaptic potential. | |

| Induction of Depolarization | 20 µM | Rat Thalamic Reticular Nucleus (TRN) Neurons | Produces a consistent membrane depolarization, suggesting partial agonist activity in this cell type. | |

| Inhibition of Locomotor Activity | 1 µg (bilateral injection) | Rat Ventral Tegmental Area (VTA) | In vivo injection increased locomotor activity, suggesting tonic inhibition by a glutamatergic afferent. |

Table 2: Common Effective Concentrations of DNQX in Various Experimental Paradigms.

Key Experimental Protocols

DNQX is a cornerstone of many electrophysiological and neuropharmacological studies. Below are detailed methodologies for its most common applications.

Protocol: Isolating NMDA Receptor-Mediated EPSCs

This protocol is designed to pharmacologically isolate and record synaptic currents mediated exclusively by NMDA receptors.

Objective: To block AMPA/kainate receptor-mediated currents to study the properties of NMDA receptor currents in isolation.

Model System: Acute brain slices (e.g., hippocampus, cortex).

Materials:

-

DNQX (stock solution in DMSO or water, depending on the salt form)

-

Artificial cerebrospinal fluid (aCSF)

-

Picrotoxin (GABA-A receptor antagonist)

-

D-AP5 (selective NMDA receptor antagonist)

-

Patch-clamp electrophysiology setup

-

Stimulating electrode

Methodology:

-

Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the desired brain region and maintain them in oxygenated aCSF.

-

Recording Setup: Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF (containing a GABA-A antagonist like 50 µM Picrotoxin to block inhibitory currents) at physiological temperature.

-

Baseline Recording: Obtain a whole-cell voltage-clamp recording from a target neuron. Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block of the NMDA receptor channel, and also at a negative potential (e.g., -70 mV).

-

Evoke Synaptic Responses: Place a stimulating electrode near the neuron to evoke synaptic responses. Record baseline EPSCs, which will be a composite of AMPA and NMDA receptor-mediated currents.

-

DNQX Application: Bath-apply DNQX at a concentration sufficient to fully block AMPA/kainate receptors (typically 10-20 µM).

-

Record Isolated NMDA EPSCs: After the drug has equilibrated, evoke synaptic responses again. The remaining slow-decaying inward current (at -70 mV, if Mg²⁺ is low) or outward current (at +40 mV) is the isolated NMDA receptor-mediated EPSC.

-

Confirmation: To confirm that the isolated current is mediated by NMDA receptors, subsequently apply a selective NMDA receptor antagonist, such as 50 µM D-AP5. The remaining synaptic current should be completely abolished.

Protocol: Characterizing Spontaneous and Evoked EPSCs

This protocol details the use of DNQX to confirm the glutamatergic nature of excitatory postsynaptic currents.

Objective: To determine the contribution of AMPA/kainate receptors to spontaneous and evoked synaptic events.

Model System: Cultured neurons or acute brain slices.

Materials:

-

DNQX

-

aCSF

-

Patch-clamp electrophysiology setup

-

Stimulating electrode

Methodology:

-

Preparation and Recording: As described in Protocol 3.1, establish a stable whole-cell voltage-clamp recording from a neuron. Hold the membrane potential at -60 to -70 mV, which is near the reversal potential for GABAergic (inhibitory) currents, thus isolating excitatory currents.

-

Record Spontaneous EPSCs (sEPSCs): Record synaptic activity for several minutes without stimulation to capture sEPSCs.

-

Record Evoked EPSCs (eEPSCs): Use a stimulating electrode to deliver brief current pulses (e.g., 150 µs every 10 seconds) to evoke synaptic responses.

-

DNQX Application: Bath-apply DNQX (e.g., 10 µM).

-

Post-DNQX Recording: After application, repeat the recording of both spontaneous and evoked activity. A complete or near-complete block of both sEPSCs and eEPSCs confirms that they were mediated by AMPA/kainate receptors.

Visualizing Pathways and Workflows

Diagrams are essential for conceptualizing the complex interactions within neuronal circuits and the logic of pharmacological interventions.

Caption: Mechanism of DNQX at a glutamatergic synapse.

Caption: Workflow for isolating NMDA receptor-mediated currents.

Caption: Logical flow for dissecting synaptic components.

References

- 1. DNQX - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Role of NMDA and non-NMDA receptors in synaptic transmission in rat piriform cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of DNQX: A Technical Guide for Researchers

An in-depth exploration of 6,7-dinitroquinoxaline-2,3-dione (DNQX), a pivotal antagonist in glutamatergic neurotransmission research. This guide provides a comprehensive overview of its mechanism of action, receptor selectivity, and applications in neuroscience, tailored for researchers, scientists, and professionals in drug development.

Core Concepts: Mechanism of Action and Receptor Selectivity

DNQX (6,7-dinitroquinoxaline-2,3-dione) is a synthetic, competitive antagonist that selectively targets ionotropic glutamate receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptor subtypes.[1][2] By binding to the same site as the endogenous agonist glutamate, DNQX prevents the conformational changes required for ion channel opening, thereby inhibiting excitatory postsynaptic currents.[2] While primarily recognized as a non-NMDA receptor antagonist, some studies suggest it may also exert a weak antagonistic effect at the glycine site of NMDA receptors.[3][4]

Its utility in research stems from its ability to dissect the contributions of different glutamate receptor subtypes to synaptic transmission and plasticity. However, its action can be more complex than simple antagonism. In the presence of transmembrane AMPA receptor regulatory proteins (TARPs), particularly the γ2 subunit, DNQX can act as a partial agonist at AMPA receptors. This highlights the importance of the receptor complex composition in determining the pharmacological effect of DNQX.

Quantitative Pharmacological Data

The affinity and potency of DNQX have been characterized across various experimental systems. The following tables summarize key quantitative data for easy comparison.

| Parameter | Receptor Subtype | Value | Reference |

| IC₅₀ | AMPA | 0.15 - 0.5 µM | |

| IC₅₀ | Kainate | 0.1 - 2 µM | |

| IC₅₀ | NMDA (glycine site) | 40 µM |

Table 1: Inhibitory Potency (IC₅₀) of DNQX

Note: IC₅₀ values can vary depending on the experimental conditions, tissue preparation, and specific receptor subunit composition.

Key Experimental Protocols

The following sections detail standardized methodologies for investigating the pharmacological effects of DNQX.

Electrophysiology: Whole-Cell Voltage-Clamp Recording

This technique is employed to measure the effect of DNQX on excitatory postsynaptic currents (EPSCs) in neurons.

Objective: To determine the inhibitory effect of DNQX on AMPA/kainate receptor-mediated currents.

Methodology:

-

Preparation: Prepare acute brain slices (e.g., from rodent hippocampus or cortex) or cultured neurons.

-

Recording Setup: Use a patch-clamp amplifier and a microscope to identify and patch onto a target neuron.

-

Internal Solution: The patch pipette is filled with a solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Na₂, 0.3 GTP-Na₂ (pH adjusted to 7.3 with CsOH).

-

External Solution: The recording chamber is perfused with artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂. To isolate AMPA/kainate receptor currents, NMDA receptor antagonists (e.g., D-AP5) and GABAA receptor antagonists (e.g., picrotoxin or gabazine) are typically included.

-

Data Acquisition: Hold the neuron at a negative membrane potential (e.g., -70 mV) to relieve the voltage-dependent magnesium block of NMDA receptors. Evoke synaptic responses by electrical stimulation of afferent fibers.

-

DNQX Application: After establishing a stable baseline of evoked EPSCs, perfuse the chamber with aCSF containing DNQX (typically 10-20 µM).

-

Analysis: Measure the amplitude of the EPSCs before, during, and after DNQX application to quantify the extent of inhibition.

Radioligand Binding Assay

This method is used to determine the binding affinity of DNQX for its target receptors.

Objective: To quantify the affinity (Ki) of DNQX for AMPA and kainate receptors.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a buffered solution and centrifuge to isolate the cell membrane fraction.

-

Incubation: Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]AMPA or [³H]kainate) and varying concentrations of unlabeled DNQX.

-

Separation: After incubation, separate the bound from the unbound radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Analysis: The data are used to generate a competition binding curve, from which the IC₅₀ value (the concentration of DNQX that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Logical Relationships

DNQX primarily impacts the initial step of the canonical excitatory glutamatergic signaling pathway.

The competitive nature of DNQX's antagonism can be visualized as a logical relationship.

Concluding Remarks

DNQX remains an indispensable tool in neuroscience research for its potent and selective antagonism of AMPA and kainate receptors. A thorough understanding of its pharmacology, including its competitive mechanism, receptor subtype selectivity, and context-dependent effects, is crucial for the accurate interpretation of experimental results. The methodologies and data presented in this guide provide a solid foundation for researchers utilizing DNQX to investigate the complexities of glutamatergic neurotransmission in both health and disease.

References

The Dichotomous Role of DNQX in Modulating Neuronal Excitability: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of 6,7-dinitroquinoxaline-2,3-dione (DNQX), a potent and selective competitive antagonist of AMPA and kainate receptors.[1] Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core mechanisms of DNQX action, its multifaceted effects on neuronal excitability, and detailed experimental protocols for its application.

Core Mechanism of Action

DNQX primarily functions by competitively blocking the glutamate binding site on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two major subtypes of ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1][2] By inhibiting these receptors, DNQX effectively reduces or abolishes the influx of sodium and calcium ions into the postsynaptic neuron in response to glutamate release, thereby dampening neuronal excitability. This antagonistic action is fundamental to its widespread use in neuroscience research to isolate and study NMDA receptor-mediated currents and to mitigate excitotoxicity.[2]

However, emerging evidence reveals a more complex pharmacological profile. In the presence of transmembrane AMPA receptor regulatory proteins (TARPs), DNQX can act as a partial agonist, leading to neuronal depolarization in specific neuronal populations.[3] This dual functionality underscores the importance of the cellular context in determining the ultimate physiological effect of DNQX.

Quantitative Effects of DNQX on Neuronal Parameters

The following tables summarize the quantitative impact of DNQX on key neuronal excitability parameters as documented in various experimental models.

Table 1: Effects of DNQX on Synaptic Currents

| Neuronal Type | Preparation | DNQX Concentration | Effect on Excitatory Postsynaptic Currents (EPSCs) | Reference |

| Layer V Pyramidal Neurons (Mouse Prelimbic Cortex) | Brain Slice | 1 µM | Significant inhibition of spontaneous and evoked EPSCs | |

| Layer V Pyramidal Neurons (Mouse Prelimbic Cortex) | Brain Slice | 10 µM | Complete block of spontaneous and evoked EPSCs | |

| Layer V Pyramidal Neurons (Rat Prefrontal Cortex) | Brain Slice | 25 µM | 83.8 ± 24.4% inhibition of evoked EPSPs | |

| Spinal Ventral Horn Neurons (Lamprey) | Spinal Cord | Not Specified | Blockade of fast excitatory synaptic potentials |

Table 2: Effects of DNQX on Membrane Potential and Inward Current

| Neuronal Type | Preparation | DNQX Concentration | Effect on Membrane Potential / Inward Current | Reference |

| Thalamic Reticular Nucleus (TRN) Neurons (Rat) | Brain Slice | 4 µM | 0.3 ± 0.3 mV depolarization | |

| Thalamic Reticular Nucleus (TRN) Neurons (Rat) | Brain Slice | 20 µM | 3.3 ± 1.1 mV depolarization; -14.3 ± 5.6 pA inward current | |

| Thalamic Reticular Nucleus (TRN) Neurons (Rat) | Brain Slice | 100 µM | 3.7 ± 1.6 mV depolarization | |

| Ventrobasal (VB) Thalamic Relay Neurons (Rat) | Brain Slice | 20 µM | No significant change (0.2 ± 0.5 mV depolarization) |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the primary signaling pathway affected by DNQX and the logical framework of its dual antagonistic and partial agonistic actions.

Figure 1: Mechanism of DNQX antagonism at glutamatergic synapses.

Figure 2: Context-dependent dual effects of DNQX on neuronal excitability.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in this guide.

Whole-Cell Voltage-Clamp Recordings in Brain Slices

This protocol is adapted from studies investigating the effects of DNQX on excitatory postsynaptic currents.

Objective: To measure spontaneous and evoked EPSCs in neurons before and after the application of DNQX.

Materials:

-

Adissected brain tissue (e.g., mouse prelimbic cortex)

-

Artificial cerebrospinal fluid (aCSF)

-

Sucrose-based cutting solution

-

Intracellular solution for patch pipette

-

DNQX stock solution

-

Vibratome

-

Patch-clamp amplifier and data acquisition system

-

Stimulating electrode

Procedure:

-

Prepare acute brain slices (e.g., 300 µm thick) using a vibratome in ice-cold, oxygenated sucrose-based cutting solution.

-

Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least 1 hour.

-

Place a single slice in the recording chamber and perfuse with oxygenated aCSF.

-

Establish a whole-cell voltage-clamp recording from a target neuron (e.g., Layer V pyramidal neuron).

-

Hold the neuron at a membrane potential of -60 to -70 mV to isolate glutamatergic currents.

-

To measure evoked EPSCs, place a stimulating electrode in a relevant afferent pathway (e.g., layers II/III) and deliver single square pulses (e.g., 150 µs) every 10 seconds.

-

Record a stable baseline of evoked and spontaneous EPSCs for several minutes.

-

Bath-apply DNQX at the desired concentration (e.g., 1-10 µM) by adding it to the perfusion aCSF.

-

Continuously record EPSCs during DNQX application until a steady-state effect is observed.

-

To test for washout, perfuse the slice with DNQX-free aCSF.

Figure 3: Experimental workflow for whole-cell patch-clamp recordings.

In Vitro Neurotoxicity Assay

This protocol is based on studies investigating the potential receptor-independent toxic effects of DNQX.

Objective: To assess the dose-dependent neurotoxicity of DNQX on cultured neurons.

Materials:

-

Primary hippocampal neuron cultures

-

Neurobasal medium and supplements

-

DNQX stock solution

-

Cell viability assay kit (e.g., MTT or LDH assay)

-

Microplate reader

Procedure:

-

Plate primary hippocampal neurons at a desired density in multi-well plates.

-

Culture the neurons for a specified period (e.g., 2 hours or 14 days in vitro) to allow for maturation.

-

Prepare serial dilutions of DNQX in the culture medium to achieve the desired final concentrations.

-

Replace the existing medium with the DNQX-containing medium.

-

Incubate the cells for a prolonged period (e.g., 46 hours).

-

At the end of the incubation period, assess cell viability using a standardized assay (e.g., MTT or LDH assay) according to the manufacturer's instructions.

-

Measure the output (e.g., absorbance) using a microplate reader.

-

Normalize the results to control wells (no DNQX treatment) to determine the percentage of cell death.

Applications in Research and Drug Development

The distinct properties of DNQX make it an invaluable tool in several areas of neuroscience research:

-

Epilepsy Research: By blocking excessive excitatory transmission, DNQX and its analogs are studied for their anticonvulsant properties.

-

Stroke and Ischemia: DNQX is used to investigate the role of excitotoxicity in neuronal damage following ischemic events and to explore potential neuroprotective strategies.

-

Synaptic Plasticity: Researchers use DNQX to dissect the roles of AMPA/kainate receptors versus NMDA receptors in long-term potentiation (LTP) and long-term depression (LTD).

-

Drug Reward and Addiction: DNQX helps in understanding the contribution of glutamatergic signaling in the nucleus accumbens to the rewarding effects of drugs of abuse.

Conclusion

DNQX remains a cornerstone pharmacological tool for investigating glutamatergic neurotransmission. Its primary role as a competitive AMPA/kainate receptor antagonist allows for the precise modulation of neuronal excitability. However, researchers must remain cognizant of its context-dependent partial agonism and potential for receptor-independent neurotoxicity at high concentrations or with prolonged exposure. A thorough understanding of its pharmacological profile, as detailed in this guide, is crucial for the rigorous design and accurate interpretation of experiments in both basic and translational neuroscience.

References

The Role of Non-NMDA Receptors in Neuroscience: A Technical Guide to Using DNQX

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of non-NMDA receptors, specifically AMPA and kainate receptors, in synaptic transmission and neuronal signaling. It details the use of 6,7-dinitroquinoxaline-2,3-dione (DNQX) as a potent and selective antagonist to investigate the function of these receptors. This document provides a comprehensive overview of the underlying molecular mechanisms, detailed experimental protocols, and quantitative data to facilitate research and drug development in this critical area of neuroscience.

Introduction to Non-NMDA Receptors

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its actions are mediated by a variety of ionotropic and metabotropic receptors. The ionotropic glutamate receptors are ligand-gated ion channels that are broadly classified into two main families: NMDA (N-methyl-D-aspartate) receptors and non-NMDA receptors. The non-NMDA receptor family is further subdivided into AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors.[1] These receptors are responsible for the fast component of excitatory postsynaptic currents (EPSCs) and play crucial roles in synaptic plasticity, learning, and memory.[1]

AMPA Receptors (AMPARs) are tetrameric ion channels typically composed of combinations of four subunits (GluA1-4). They mediate the majority of fast excitatory neurotransmission in the brain. Upon binding to glutamate, AMPARs rapidly open, allowing the influx of sodium (Na+) and potassium (K+) ions, leading to depolarization of the postsynaptic membrane. The subunit composition of AMPARs determines their specific functional properties, including their ion permeability and trafficking to and from the synapse.

Kainate Receptors (KARs) are also tetrameric ion channels composed of five different subunits (GluK1-5).[2] While they also contribute to excitatory neurotransmission, their roles are more diverse and less well understood than those of AMPARs. Kainate receptors are found at both presynaptic and postsynaptic sites and have been implicated in modulating neurotransmitter release and synaptic plasticity.[3] A unique feature of KARs is their ability to signal through both ionotropic (ion channel-mediated) and metabotropic (G-protein coupled) pathways.[2]

DNQX: A Selective Non-NMDA Receptor Antagonist

DNQX (6,7-dinitroquinoxaline-2,3-dione) is a competitive antagonist of non-NMDA glutamate receptors. It exhibits a high affinity for both AMPA and kainate receptors, while having a significantly lower affinity for NMDA receptors. This selectivity makes DNQX an invaluable pharmacological tool for isolating and studying the specific contributions of AMPA and kainate receptors to synaptic function. By blocking the activity of these receptors, researchers can elucidate their roles in various physiological and pathological processes.

Mechanism of Action

DNQX acts by competitively binding to the glutamate binding site on AMPA and kainate receptors, thereby preventing the endogenous ligand, glutamate, from activating the receptor. This blockade inhibits the ion flux through the channel, leading to a reduction or complete abolition of the fast excitatory postsynaptic current.

Quantitative Data

The following tables summarize the key quantitative parameters of DNQX, providing a basis for experimental design and data interpretation.

| Parameter | Receptor Subtype | Value (µM) | Reference(s) |

| IC₅₀ | AMPA | 0.5 | |

| Kainate | 2 | ||

| NMDA | 40 |

Table 1: Inhibitory Concentration (IC₅₀) of DNQX for Glutamate Receptor Subtypes. This table illustrates the concentration of DNQX required to inhibit 50% of the receptor's response, highlighting its selectivity for non-NMDA receptors.

| Parameter | Value |

| Molecular Weight | 252.14 g/mol |

| Solubility | Soluble in DMSO (up to 100 mM) |

Table 2: Physicochemical Properties of DNQX.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing DNQX to study non-NMDA receptor function.

Whole-Cell Voltage-Clamp Electrophysiology in Brain Slices

This protocol is designed to record excitatory postsynaptic currents (EPSCs) from neurons in acute brain slices and to assess the effect of DNQX on these currents.

4.1.1. Materials

-

Artificial cerebrospinal fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 2 mM MgSO₄, 2 mM CaCl₂, 26 mM NaHCO₃, 10 mM D-glucose. Continuously bubbled with 95% O₂ / 5% CO₂.

-

Internal solution for patch pipette: 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.2 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM phosphocreatine. pH adjusted to 7.3 with KOH.

-

DNQX stock solution (e.g., 10 mM in DMSO).

-

Brain slice preparation equipment (vibratome, dissection tools).

-

Electrophysiology rig with amplifier, micromanipulator, and data acquisition system.

4.1.2. Procedure

-

Brain Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare 300-400 µm thick slices using a vibratome in ice-cold, oxygenated aCSF.

-

Slice Recovery: Incubate the slices in oxygenated aCSF at 32-34°C for at least 1 hour before recording.

-

Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature or 32-34°C.

-

Patch-Clamp Recording:

-

Pull glass micropipettes with a resistance of 3-5 MΩ when filled with internal solution.

-

Under visual guidance (e.g., DIC microscopy), approach a neuron in the region of interest.

-

Establish a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -70 mV to record inward EPSCs.

-

-

Data Acquisition:

-

Record baseline spontaneous or evoked EPSCs. For evoked responses, place a stimulating electrode in a relevant afferent pathway.

-

Bath apply DNQX at a final concentration of 10-20 µM.

-

Record EPSCs in the presence of DNQX. A significant reduction or complete block of the inward currents indicates that they are mediated by non-NMDA receptors.

-

-

Data Analysis: Analyze the frequency and amplitude of EPSCs before and after DNQX application using appropriate software.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of DNQX for non-NMDA receptors using a radiolabeled ligand (e.g., [³H]AMPA or [³H]kainate).

4.2.1. Materials

-

Tissue homogenate or cell membranes expressing the receptor of interest.

-

Radioligand (e.g., [³H]AMPA or [³H]kainate).

-

DNQX in a range of concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

4.2.2. Procedure

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of DNQX (or a vehicle control for total binding). To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a non-labeled ligand (e.g., unlabeled glutamate).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the DNQX concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ of DNQX.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of non-NMDA receptors and a typical experimental workflow for their investigation using DNQX.

AMPA Receptor Signaling Pathway

References

Methodological & Application

Application Notes and Protocols for Isolating NM-DA Receptor Currents Using DNQX

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dinitroquinoxaline-2,3-dione (DNQX) is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are subtypes of ionotropic glutamate receptors.[1] Due to its significantly lower affinity for N-methyl-D-aspartate (NMDA) receptors, DNQX is an invaluable pharmacological tool for the selective blockade of AMPA and kainate receptor-mediated currents, thereby enabling the isolation and study of NMDA receptor currents in neuroscience research.[2][3] These application notes provide detailed protocols and guidelines for utilizing DNQX to isolate NMDA receptor currents in electrophysiological experiments.

Mechanism of Action

Glutamate is the primary excitatory neurotransmitter in the central nervous system and acts on both AMPA/kainate and NMDA receptors, which are often co-localized at excitatory synapses.[4] AMPA receptor activation mediates the initial fast component of the excitatory postsynaptic current (EPSC), while NMDA receptors are responsible for a slower, more prolonged current. NMDA receptor activation is unique as it requires both glutamate binding and postsynaptic depolarization to relieve a voltage-dependent magnesium (Mg²⁺) block in the channel pore. By competitively inhibiting AMPA and kainate receptors, DNQX effectively eliminates their contribution to the synaptic current, allowing for the direct measurement of the NMDA receptor-mediated component.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data for the use of DNQX in isolating NMDA receptor currents.

Table 1: DNQX Antagonist Activity

| Receptor Subtype | IC₅₀ | Reference |

| AMPA Receptor | 0.5 µM | |

| Kainate Receptor | 2 µM | |

| NMDA Receptor | 40 µM |

Table 2: Recommended Experimental Parameters

| Parameter | Recommended Value | Notes | Reference |

| DNQX Concentration | 10 - 20 µM | A concentration of 10 µM is often sufficient to fully block AMPA/kainate receptor-mediated EPSCs. | |

| Solvent | DMSO (up to 100 mM) | Long sonication may be required for preparing a 10 mM DMSO stock solution. | |

| Application Method | Bath application/perfusion | Ensures even and consistent delivery to the tissue preparation. | |

| Recording Voltage | -60 to -70 mV (for AMPA/kainate) or +40 mV (for NMDA) | Holding at a depolarized potential (+40 mV) helps to relieve the Mg²⁺ block of NMDA receptors. | |

| Magnesium Concentration | Low (e.g., 0 mM) or nominal | Reducing extracellular Mg²⁺ facilitates the activation of NMDA receptors at resting membrane potential. |

Experimental Protocols

Protocol 1: Isolation of NMDA Receptor-Mediated Evoked EPSCs in Brain Slices using Whole-Cell Patch-Clamp Electrophysiology

This protocol details the steps for isolating and recording NMDA receptor-mediated evoked excitatory postsynaptic currents (eEPSCs) from neurons in acute brain slices.

Materials:

-

DNQX powder

-

Dimethyl sulfoxide (DMSO)

-

Artificial cerebrospinal fluid (aCSF)

-

Carbogen gas (95% O₂, 5% CO₂)

-

Brain slice preparation equipment (vibratome, dissection tools)

-

Patch-clamp electrophysiology setup (microscope, micromanipulators, amplifier, data acquisition system)

-

Borosilicate glass capillaries for patch pipettes

-

Internal solution for patch pipettes

-

Stimulating electrode

Procedure:

-

Preparation of DNQX Stock Solution:

-

Prepare a 10 mM stock solution of DNQX in DMSO. Note that prolonged sonication may be necessary to fully dissolve the compound.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

-

Brain Slice Preparation:

-

Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, carbogenated aCSF.

-

Allow slices to recover in carbogenated aCSF at room temperature for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

Transfer a brain slice to the recording chamber of the patch-clamp setup and continuously perfuse with carbogenated aCSF at a constant flow rate (e.g., 2 mL/min).

-

Establish a whole-cell patch-clamp recording from a neuron of interest.

-

Hold the neuron at a membrane potential of -70 mV to initially record the total synaptic current (mediated by both AMPA/kainate and NMDA receptors).

-

-

Baseline Recording:

-

Place a stimulating electrode in a region that provides synaptic input to the recorded neuron.

-

Deliver electrical stimuli (e.g., 150 µs pulse every 10 seconds) to evoke EPSCs.

-

Record a stable baseline of total eEPSCs for at least 5-10 minutes.

-

-

Application of DNQX:

-

Prepare the working solution of DNQX by diluting the stock solution into the aCSF to a final concentration of 10-20 µM.

-

Switch the perfusion to the DNQX-containing aCSF.

-

Continue to evoke and record EPSCs. The fast component of the EPSC, mediated by AMPA/kainate receptors, should be progressively blocked.

-

-

Isolation of NMDA Receptor Current:

-

After complete blockade of the AMPA/kainate component (typically within 5-10 minutes of DNQX application), the remaining slow current is the NMDA receptor-mediated eEPSC.

-

To enhance the NMDA receptor current, the cell can be depolarized to a positive holding potential (e.g., +40 mV) to relieve the Mg²⁺ block.

-

Alternatively, recordings can be performed in a low or nominal Mg²⁺ aCSF to observe the NMDA component at negative holding potentials.

-

-

Washout and Confirmation (Optional):

-

To confirm the reversibility of the DNQX block, perfuse the slice with normal aCSF. The AMPA/kainate receptor-mediated current should recover.

-

To further confirm the identity of the isolated current, a specific NMDA receptor antagonist, such as D-AP5, can be applied to block the remaining current.

-

Mandatory Visualizations

References

Application Notes and Protocols for DNQX in Long-Term Potentiation (LTP) Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a cellular mechanism underlying learning and memory. A key player in the induction and expression of LTP is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. To dissect the intricate molecular and cellular mechanisms of LTP, researchers often employ pharmacological tools to selectively block specific components of synaptic transmission. 6,7-dinitroquinoxaline-2,3-dione (DNQX) is a potent and selective competitive antagonist of AMPA and kainate receptors, making it an invaluable tool in LTP research.[1] This document provides detailed application notes and protocols for the use of DNQX in LTP experiments.

Mechanism of Action

DNQX is a quinoxalinedione derivative that acts as a competitive antagonist at the glutamate binding site of AMPA and kainate receptors.[1] By binding to these receptors, DNQX prevents the neurotransmitter glutamate from activating them, thereby inhibiting the fast component of excitatory postsynaptic currents (EPSCs). This selective antagonism allows for the isolation and study of other components of synaptic transmission, particularly the N-methyl-D-aspartate (NMDA) receptor-mediated currents, which are critical for the induction of many forms of LTP. It is important to note that while highly selective for AMPA/kainate receptors, at higher concentrations, DNQX may also exhibit some antagonist activity at the glycine site of the NMDA receptor.

Quantitative Data: DNQX Antagonism

The following tables summarize the inhibitory constants (IC50) of DNQX for glutamate receptors and the typical working concentrations used in LTP experiments.

| Receptor Subtype | DNQX IC50 (µM) | Reference |

| AMPA Receptor | 0.5 | [2] |

| Kainate Receptor | 0.1 - 2 | [2][3] |

| NMDA Receptor (glycine site) | 40 |

| Application | DNQX Concentration (µM) | Purpose | Reference |

| Isolation of NMDA Receptor-Mediated EPSCs | 10 - 20 | To block AMPA/kainate receptor-mediated currents | |

| Studying the role of AMPA receptors in LTP induction | 10 - 20 | To prevent AMPA receptor activation during LTP induction protocols | |

| Investigating the expression of LTP | 10 - 20 | To determine the contribution of AMPA receptors to the potentiated synaptic response |

Experimental Protocols

Protocol 1: Isolation of NMDA Receptor-Mediated Excitatory Postsynaptic Currents (EPSCs) in Hippocampal Slices

This protocol describes how to pharmacologically isolate and record NMDA receptor-mediated EPSCs in acute hippocampal slices using DNQX.

Materials:

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2.

-

DNQX stock solution (e.g., 10 mM in DMSO).

-

Picrotoxin (GABAA receptor antagonist) stock solution (e.g., 10 mM in DMSO).

-

Surgical tools for brain dissection.

-

Vibrating microtome.

-

Electrophysiology recording setup (amplifier, digitizer, microscope, perfusion system).

-

Recording and stimulating electrodes.

Methodology:

-

Slice Preparation:

-

Anesthetize and decapitate a rodent according to approved animal care protocols.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.

-

Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibrating microtome.

-

Transfer slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

-

-

Electrophysiological Recording:

-

Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs) or perform whole-cell patch-clamp recordings from a CA1 pyramidal neuron.

-

Establish a stable baseline recording of synaptic responses for at least 20 minutes.

-

-

Pharmacological Isolation of NMDA-EPSCs:

-

Switch the perfusion to aCSF containing 20 µM DNQX and 50 µM picrotoxin. The picrotoxin is included to block inhibitory GABAergic currents.

-

To enhance the NMDA receptor-mediated current, it is common to use a low-magnesium (e.g., 0.1 mM MgCl2) aCSF or to hold the postsynaptic neuron at a depolarized potential (e.g., +40 mV) in whole-cell recordings to relieve the voltage-dependent magnesium block of the NMDA receptor.

-

Allow the drugs to perfuse for at least 15-20 minutes to ensure complete blockade of AMPA/kainate and GABAA receptors.

-

The remaining evoked synaptic current will be predominantly mediated by NMDA receptors.

-

Protocol 2: Investigating the Role of AMPA Receptors in LTP Induction

This protocol details how to use DNQX to determine if the induction of LTP is dependent on the activation of AMPA receptors.

Materials:

-

Same as Protocol 1.

-

High-frequency stimulation (HFS) protocol parameters (e.g., 1 train of 100 Hz for 1 second).

Methodology:

-

Baseline Recording:

-

Follow steps 1 and 2 of Protocol 1 to obtain a stable baseline recording of fEPSPs or whole-cell EPSCs.

-

-

LTP Induction in the Presence of DNQX:

-

Perfuse the slice with aCSF containing 20 µM DNQX for 15-20 minutes prior to LTP induction.

-

Deliver the HFS protocol to the Schaffer collateral pathway. The presence of DNQX will block the fast synaptic depolarization mediated by AMPA receptors.

-

After the HFS, continue recording in the presence of DNQX for a short period (e.g., 5-10 minutes).

-

-

Washout and Post-Induction Recording:

-

Wash out the DNQX by perfusing with standard aCSF.

-

Continue to record the synaptic responses for at least 60 minutes.

-

If LTP is induced, the synaptic response will be potentiated compared to the pre-HFS baseline after the DNQX has been washed out. If LTP is not observed, it suggests that AMPA receptor activation is necessary for the induction of this form of LTP.

-

Visualizations

Signaling Pathway for NMDA Receptor-Dependent LTP

The following diagram illustrates the key signaling events involved in the induction of NMDA receptor-dependent LTP. DNQX is used experimentally to block the AMPA receptor pathway, allowing for the specific investigation of the NMDA receptor-dependent cascade.

Caption: Signaling cascade for NMDA receptor-dependent LTP.

Experimental Workflow for a DNQX-LTP Experiment

This diagram outlines the typical workflow for an electrophysiology experiment investigating the role of AMPA receptors in LTP using DNQX.

References

Application Notes and Protocols: Effective Concentration of DNQX for Blocking AMPA Receptors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DNQX (6,7-dinitroquinoxaline-2,3-dione), a potent competitive antagonist of AMPA/kainate receptors, in research settings. This document outlines effective concentrations, detailed experimental protocols, and key considerations for its use in studying glutamatergic neurotransmission.

Introduction

DNQX is a selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate receptors. It non-selectively blocks these receptors by competing with glutamate for its binding site. Due to its efficacy, DNQX is a widely used pharmacological tool for isolating and studying the function of NMDA receptors and for investigating the physiological roles of AMPA and kainate receptors in the central nervous system. Its water-soluble disodium salt form is often preferred for in vitro experiments.

Mechanism of Action

DNQX competitively inhibits AMPA and kainate receptors, thereby blocking the influx of sodium ions and, to a lesser extent, calcium ions that would typically occur upon glutamate binding. This inhibition leads to a reduction in excitatory postsynaptic potentials (EPSPs) and can prevent excitotoxicity mediated by excessive glutamate receptor activation.

Effective Concentrations of DNQX

The effective concentration of DNQX for blocking AMPA receptors can vary depending on the experimental model, tissue type, and specific subtype of the AMPA receptor being studied. The following table summarizes key quantitative data from various studies.

Table 1: Summary of Effective DNQX Concentrations for AMPA Receptor Blockade

| Parameter | Value | Experimental Model | Notes |

| IC50 | 0.1 - 5 µM | Cultured rat cortical, hippocampal, and spinal cord neurons | Effective in blocking AMPA- and kainate-induced currents. |

| IC50 | ~0.6 µM | Rat cortical neurons | For blockade of AMPA-induced currents. |

| IC50 | ~0.1 µM | Rat hippocampal neurons | For blockade of kainate-induced currents. |

| Ki | 20 nM | Rat cortical membranes | For displacement of [3H]AMPA binding. |

| Ki | 1.5 - 15 nM | Rat cortical membranes | For displacement of [3H]kainate binding. |

| Effective Concentration | 10 - 20 µM | Brain slice preparations | Commonly used to ensure complete blockade of AMPA/kainate receptors. |

| Effective Concentration | 1 - 10 µM | In vivo microiontophoresis | Dependent on proximity to the target neurons. |

Experimental Protocols

In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

This protocol describes the methodology for determining the IC50 of DNQX for AMPA receptor-mediated currents in cultured neurons.

Materials:

-

Cultured neurons (e.g., rat hippocampal or cortical neurons)

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)

-

Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 0.1 EGTA, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2)

-

AMPA (agonist)

-

DNQX stock solution (e.g., 10 mM in DMSO, then diluted in external solution)

-

Patch-clamp rig with amplifier and data acquisition system

Procedure:

-

Prepare cultured neurons on coverslips.

-

Transfer a coverslip to the recording chamber and perfuse with external solution.

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Voltage-clamp the neuron at -60 mV.

-

Apply a brief pulse of AMPA (e.g., 100 µM for 2-5 ms) to elicit an inward current.

-

Establish a stable baseline response to the AMPA application.

-

Prepare a series of DNQX dilutions in the external solution (e.g., 0.01, 0.1, 1, 10, 100 µM).

-

Co-apply each concentration of DNQX with the AMPA pulse, ensuring a pre-incubation period with DNQX (e.g., 1-2 minutes) before the AMPA application.

-

Record the peak amplitude of the AMPA-evoked current in the presence of each DNQX concentration.

-

Wash out the DNQX between applications to allow for receptor recovery.

-

Plot the percentage of inhibition of the AMPA-evoked current against the logarithm of the DNQX concentration.

-

Fit the data with a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay

This protocol outlines the method for determining the Ki of DNQX for the AMPA receptor using a competitive binding assay.

Materials:

-

Rat cortical membranes (prepared from fresh or frozen tissue)

-

[3H]AMPA (radioligand)

-

DNQX

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid and counter

-

Glass fiber filters

Procedure:

-

Prepare rat cortical membranes by homogenization and centrifugation.

-

Resuspend the membrane preparation in binding buffer.

-

Set up a series of tubes containing a fixed concentration of [3H]AMPA (e.g., 5 nM) and varying concentrations of DNQX (e.g., 0.1 nM to 10 µM).

-

Include tubes for total binding (only [3H]AMPA) and non-specific binding (e.g., [3H]AMPA in the presence of a high concentration of unlabeled glutamate, such as 1 mM).

-

Add the membrane preparation to each tube to initiate the binding reaction.

-

Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific [3H]AMPA binding against the logarithm of the DNQX concentration.

-

Analyze the data using a competitive binding equation to determine the Ki value.

Visualizations

Caption: AMPA receptor signaling and DNQX inhibition.

Caption: Workflow for determining DNQX IC50.

Application Notes and Protocols for DNQX in Primary Neuronal Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using 6,7-dinitroquinoxaline-2,3-dione (DNQX), a competitive antagonist of AMPA and kainate receptors, in primary neuronal cell culture experiments. This document includes detailed protocols for common applications, quantitative data on DNQX activity, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

DNQX is a potent and selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate receptors.[1][2] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are crucial for mediating fast synaptic transmission, synaptic plasticity, and other key neuronal functions.[3] By blocking AMPA and kainate receptors, DNQX is an invaluable tool for studying glutamatergic signaling, investigating the roles of these receptors in neuronal physiology and pathology, and assessing the effects of their modulation in drug discovery.

While primarily an antagonist, it is noteworthy that under certain conditions, such as in the presence of transmembrane AMPA receptor regulatory proteins (TARPs), DNQX can act as a partial agonist.[4] Additionally, some studies have reported neurotoxic effects of DNQX in cultured hippocampal neurons that may be independent of its action on ionotropic glutamate receptors.[1]

Quantitative Data

The following tables summarize the inhibitory potency of DNQX on AMPA and kainate receptors, as well as its effects on neuronal membrane potential.

| Receptor Subtype | IC50 Value (µM) | Notes |

| AMPA Receptor | 0.3 - 0.5 | Competitive antagonist. |

| Kainate Receptor | 1.5 - 2.0 | Competitive antagonist. |

| NMDA Receptor (glycine site) | 25 - 40 | Weaker antagonist activity at the glycine modulatory site. |

Table 1: Inhibitory Potency (IC50) of DNQX on Ionotropic Glutamate Receptors.

| Neuronal Type | DNQX Concentration (µM) | Effect on Membrane Potential | Reference |

| Rat Thalamic Reticular Nucleus (TRN) Neurons | 4 | Negligible depolarization (0.3 ± 0.3 mV) | |

| Rat Thalamic Reticular Nucleus (TRN) Neurons | 20 | Depolarization (3.3 ± 1.1 mV) | |

| Rat Thalamic Reticular Nucleus (TRN) Neurons | 100 | Larger depolarization (3.7 ± 1.6 mV) | |

| Rat Ventrobasal (VB) Thalamic Neurons | 20 | No significant change (0.2 ± 0.5 mV) |

Table 2: Concentration-Dependent Effects of DNQX on Neuronal Membrane Potential.

Signaling Pathways

DNQX primarily exerts its effects by blocking the signaling cascades initiated by the activation of AMPA and kainate receptors.

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuronal Cultures

This protocol describes the preparation of primary cortical neurons from embryonic day 18 (E18) rat pups, suitable for a variety of neuropharmacological and neurotoxicity studies.

Materials:

-

Timed-pregnant Sprague-Dawley rat (E18)

-

DMEM/F-12 medium

-

Fetal Bovine Serum (FBS)

-

Neurobasal medium

-

B-27 supplement

-

GlutaMAX

-

Penicillin-Streptomycin

-

Trypsin-EDTA (0.25%)

-

DNase I

-

Poly-D-lysine or Poly-L-lysine

-

Laminin

-

Sterile dissection tools

-

Sterile conical tubes (15 mL and 50 mL)

-

Cell culture plates or coverslips

Procedure:

-

Coat culture surfaces with 50 µg/mL poly-D-lysine or poly-L-lysine in sterile water overnight at 37°C. The following day, wash three times with sterile water and allow to dry. For enhanced attachment and neurite outgrowth, a secondary coating of laminin (10 µg/mL) can be applied for at least 2 hours at 37°C.

-

Euthanize the pregnant rat according to approved animal care and use protocols and harvest the E18 embryos.

-

Dissect the cortices from the embryonic brains in ice-cold Hanks' Balanced Salt Solution (HBSS).

-

Mince the cortical tissue and transfer to a 15 mL conical tube.

-

Digest the tissue with 0.25% trypsin-EDTA containing 0.1% DNase I for 15-20 minutes at 37°C.

-

Stop the digestion by adding an equal volume of DMEM containing 10% FBS.

-

Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons at the desired density (e.g., 1.5 x 10^5 cells/cm²) onto the pre-coated culture surfaces.

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

-

Perform a half-media change every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).

Protocol 2: Electrophysiological Recording of Postsynaptic Currents

This protocol outlines the procedure for whole-cell patch-clamp recordings to measure the effect of DNQX on spontaneous excitatory postsynaptic currents (sEPSCs).

Materials:

-

Primary neuronal culture (DIV 10-14)

-